molecular formula C13H16ClNO3 B309287 Ethyl 3-(butyrylamino)-4-chlorobenzoate

Ethyl 3-(butyrylamino)-4-chlorobenzoate

Cat. No.: B309287
M. Wt: 269.72 g/mol
InChI Key: PYYXHRDTXVYANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(butyrylamino)-4-chlorobenzoate is a benzoate ester derivative featuring a butyrylamino (-NHCOC₃H₇) substituent at the 3-position and a chlorine atom at the 4-position of the benzene ring. This compound combines the electron-withdrawing effects of the chlorine atom with the resonance and hydrogen-bonding capabilities of the amide group, making it a structurally unique intermediate in organic synthesis.

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

ethyl 3-(butanoylamino)-4-chlorobenzoate

InChI

InChI=1S/C13H16ClNO3/c1-3-5-12(16)15-11-8-9(6-7-10(11)14)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16)

InChI Key

PYYXHRDTXVYANN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)Cl

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares ethyl 3-(butyrylamino)-4-chlorobenzoate with key analogs, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects and Structural Analogues

a. Ethyl 4-Chlorobenzoate (C₉H₉ClO₂)

  • Structure : Chlorine at 4-position.
  • Physical Properties : Melting point: 71–73°C; boiling point: 237–239°C; density: 1.187 g/cm³ .
  • Reactivity: Used in Suzuki coupling (e.g., synthesis of biphenyl carboxylates) and thiolation reactions (e.g., with dodecanethiol or cyclopentanethiol to form thioethers) .
  • Key Difference: Lacks the butyrylamino group, leading to lower polarity and reduced hydrogen-bonding capacity compared to the target compound.

b. Ethyl 4-[(4-Chloro-3-Nitrobenzoyl)Amino]Benzoate (C₁₆H₁₂ClN₂O₅)

  • Structure : Nitro and chloro substituents on the benzamide group.
  • Reactivity: The nitro group strongly withdraws electrons, enhancing electrophilic substitution reactivity.

c. Ethyl 3-[(Chloroacetyl)Amino]Methyl-4-Methylbenzoate (C₁₄H₁₇ClN₂O₃)

  • Structure: Chloroacetyl-amino and methyl substituents.
  • Reactivity: The chloroacetyl group may undergo nucleophilic substitution (e.g., hydrolysis), similar to the butyrylamino group in the target compound. However, the methyl group at the 4-position reduces steric hindrance compared to the 4-chloro substituent .

d. Ethyl 4-(3-Chlorobenzylamino)Butanoate (C₁₃H₁₈ClNO₂)

  • Structure: Chlorobenzylamino side chain.
  • Applications: Used in pharmaceutical intermediates; the flexible butanoate chain contrasts with the rigid benzoate backbone of the target compound .
Physical and Chemical Property Comparison
Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Reactivity Highlights
Ethyl 4-chlorobenzoate 184.62 4-Cl 71–73 237–239 Resists fluorination; forms thioethers
Ethyl 3-(butyrylamino)-4-Cl-Bz* ~253.70 3-NHCOC₃H₇, 4-Cl N/A N/A Expected H-bonding; amide hydrolysis
Ethyl 4-[(4-Cl-3-NO₂)Bz-amino]Bz 344.73 4-Cl, 3-NO₂, benzamide N/A N/A High electrophilicity due to nitro group
Ethyl 4-fluorobenzoate 168.06 4-F N/A N/A Synthesized via nitro displacement

*Theoretical values for this compound are estimated based on analogs.

Reactivity in Catalytic Reactions
  • Suzuki Coupling : Ethyl 4-chlorobenzoate participates in cobalt-catalyzed coupling with aryl boronic acids (88% yield for biphenyl carboxylate) . The target compound’s amide group may hinder such reactions due to steric or electronic effects.
  • Thiolation: Ethyl 4-chlorobenzoate reacts with thiols (e.g., dodecanethiol) under nickel catalysis to form thioethers in >90% yield . The butyrylamino group in the target compound could compete as a nucleophile, altering reaction pathways.
  • Photostability: Ethyl 4-chlorobenzoate exhibits photoinduced degradation in the presence of TBAB, forming diphenylamino-substituted salicylaldehyde . The target compound’s amide group may enhance stability under similar conditions.

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